Mechanochemical Synthesis: Iodo vs Bromo
Under mechanochemical conditions, 2-Iodopyridin-3-ol is obtained in a substantially higher yield compared to its bromo analog. A solvent-free ball-milling protocol (500 rpm, 30 minutes) using I₂ and AgNO₃ with 3-hydroxypyridine affords 2-iodopyridin-3-ol in 94% yield . In contrast, the synthesis of 2-bromo-3-hydroxypyridine via a standard solution-phase route provides a significantly lower yield of 67% under optimized conditions [1].
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 94% (mechanochemical, solvent-free) |
| Comparator Or Baseline | 2-Bromo-3-hydroxypyridine: 67% (solution-phase synthesis) |
| Quantified Difference | 27 percentage points higher for the iodo compound |
| Conditions | Mechanochemical (500 rpm, 30 min, I₂/AgNO₃) for target; solution-phase (aqueous workup, 85°C) for bromo comparator. |
Why This Matters
A higher synthetic yield directly translates to better atom economy, lower raw material cost per gram, and a smaller environmental footprint, making 2-iodopyridin-3-ol a more efficient procurement choice for scale-up or green chemistry workflows.
- [1] ChemicalBook. (n.d.). 2-Bromo-3-hydroxypyridine synthesis. Retrieved from https://www.chemicalbook.cn/Synthesis_2-bromo-3-hydroxypyridine.htm View Source
